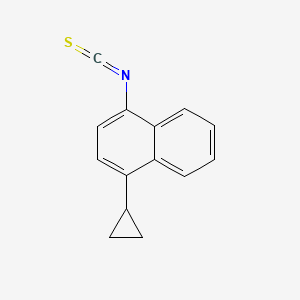
1-Cyclopropyl-4-isothiocyanatonaphthalene
Katalognummer B601857
Molekulargewicht: 225.31
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08524754B2
Procedure details


Thiophosgene (1.1 g, 9.7 mmol) was added to a stirred solution of 1-amino-4-cyclopropylnaphthalene (1.8 g, 9.7 mmol) and diisopropylethylamine (2 eq) in dichloromethane (50 mL) at 0° C. The reaction mixture was stirred for 5 min at 0° C. and then aqueous HCl (1% solution) was added. The organic layer was separated, washed with brine, dried over sodium sulfate, filtered and the solvent removed under reduced pressure. Hexane was added, and the resulting precipitate was filtered. The solvent was evaporated to yield 1-cyclopropyl-4-isothiocyanatonaphthalene (1.88 g, 86%).





Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].[NH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH:16]2[CH2:18][CH2:17]2)=[CH:8][CH:7]=1.C(N(C(C)C)CC)(C)C.Cl>ClCCl>[CH:16]1([C:9]2[C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:6]([N:5]=[C:1]=[S:2])=[CH:7][CH:8]=2)[CH2:18][CH2:17]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)C1CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 5 min at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexane was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=CC=C(C2=CC=CC=C12)N=C=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.88 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
